N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine
Description
N-{[4-(1H-Indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-Methionine is a synthetic hybrid molecule combining three key structural motifs:
- Indole-3-carbonyl group: A heterocyclic aromatic system common in bioactive compounds (e.g., serotonin, dopamine receptor ligands).
- Piperazine scaffold: A six-membered ring with two nitrogen atoms, frequently utilized for its conformational flexibility and ability to modulate pharmacokinetic properties.
- L-Methionine residue: A sulfur-containing amino acid that may enhance solubility, metabolic stability, or enable specific receptor interactions via its thioether group.
Properties
IUPAC Name |
(2S)-2-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-28-11-6-16(18(25)26)21-19(27)23-9-7-22(8-10-23)17(24)14-12-20-15-5-3-2-4-13(14)15/h2-5,12,16,20H,6-11H2,1H3,(H,21,27)(H,25,26)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKYOPWJVWAFPH-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine typically involves multiple steps. One common approach is to start with the protection of the amino group of L-methionine, followed by the formation of the indole-piperazine intermediate. This intermediate is then coupled with the protected L-methionine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity, while the L-methionine residue can influence its bioavailability and metabolic stability.
Comparison with Similar Compounds
Structural Analogs
[3H]NGD 94-1 (Dopamine D4 Receptor Ligand)
- Structure : Contains a piperazine core linked to a substituted indole derivative (exact structure undisclosed).
- Key Features :
- Both compounds share a non-striatal distribution in the brain, suggesting preferential interaction with cortical and limbic systems rather than motor pathways .
N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine
- Structure : Features an indole-3-methylidene group attached to a methyl-piperazine ring .
- Key Features: Crystallographic data confirm a planar indole ring and a chair conformation for the piperazine moiety. No pharmacological data reported, but structural rigidity due to the methylidene linker may reduce conformational flexibility compared to the target compound.
- Comparison: The target compound’s indole-3-carbonyl group (vs. The L-methionine extension distinguishes it from simpler analogs, possibly enabling peptide-like interactions or improved blood-brain barrier penetration .
Pharmacological and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Target Compound :
- The L-methionine group may confer resistance to oxidative degradation, a common issue with indole derivatives.
- The dual carbonyl linkages could stabilize interactions with polar residues in receptor binding pockets (e.g., aspartate or serine in dopamine receptors).
- Structural analogs lacking amino acid extensions (e.g., N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine) may serve as lead compounds for further derivatization to enhance target engagement .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine?
- Methodology : Focus on modular synthesis strategies. The indole-piperazine core can be synthesized via coupling reactions (e.g., amide bond formation) between indole-3-carboxylic acid and piperazine derivatives. Protect the methionine thioether group during synthesis to avoid oxidation. Use coupling agents like HATU or EDCI/HOBt for efficient amide bond formation .
- Characterization : Confirm intermediate structures using -NMR and LC-MS. Final purity (>95%) should be validated via reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers characterize the stereochemical integrity of the L-methionine moiety in this compound?
- Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with enantiomeric standards. Circular dichroism (CD) spectroscopy can further confirm stereochemistry .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology : Screen for enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays. For receptor-binding studies, use radioligand displacement assays (e.g., -labeled ligands for serotonin or dopamine receptors). IC values should be calculated using nonlinear regression analysis .
Advanced Research Questions
Q. How can structural modifications to the piperazine ring influence target selectivity?
- Methodology : Replace the piperazine moiety with substituted analogs (e.g., 2,3-dichlorophenyl or trifluoromethylphenyl derivatives) and compare binding affinities using SPR (surface plasmon resonance). Molecular docking (AutoDock Vina) can predict interactions with receptors like dopamine D3 or serotonin 5-HT .
- Data Interpretation : Correlate substituent electronic effects (Hammett constants) with activity changes. For example, electron-withdrawing groups on the piperazine may enhance receptor binding through hydrophobic interactions .
Q. How to resolve contradictions in bioactivity data across different studies?
- Case Example : If conflicting IC values are reported for serotonin receptor inhibition, verify assay conditions (e.g., buffer pH, cell lines). Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and validate with orthogonal assays (e.g., functional cAMP assays) .
Q. What computational approaches are suitable for analyzing conformational flexibility of the indole-piperazine scaffold?
- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to study torsional angles in the piperazine-indole linkage. Compare with X-ray crystallography data (e.g., bond angles like C44–C45–C46 ≈ 121.03° from similar structures) to validate stable conformers .
Q. How to optimize metabolic stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
